5-Methyl-3-nitro-2,4-hexanediol
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Overview
Description
5-Methyl-3-nitro-2,4-hexanediol is an organic compound with the molecular formula C7H15NO4. It is characterized by the presence of both nitro and hydroxyl functional groups, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-nitro-2,4-hexanediol typically involves the nitration of 5-methyl-2,4-hexanediol. This process can be carried out using concentrated nitric acid in the presence of a catalyst such as sulfuric acid . The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-nitro-2,4-hexanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often used for the reduction of the nitro group.
Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 5-methyl-3-nitro-2,4-hexanedione.
Reduction: Formation of 5-methyl-3-amino-2,4-hexanediol.
Substitution: Formation of this compound ethers or esters.
Scientific Research Applications
5-Methyl-3-nitro-2,4-hexanediol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Methyl-3-nitro-2,4-hexanediol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2,4-hexanediol: Similar structure but lacks the nitro group, resulting in different chemical reactivity and applications.
5-Methyl-2,4-hexanediol: Similar structure but lacks the nitro group, leading to different chemical properties and uses.
Uniqueness
Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic chemistry and industrial processes .
Properties
CAS No. |
78651-63-5 |
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Molecular Formula |
C7H15NO4 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-methyl-3-nitrohexane-2,4-diol |
InChI |
InChI=1S/C7H15NO4/c1-4(2)7(10)6(5(3)9)8(11)12/h4-7,9-10H,1-3H3 |
InChI Key |
MHMKYCQSVYJNNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C(C)O)[N+](=O)[O-])O |
Origin of Product |
United States |
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